1-Amino-3-(pyrrolidin-1-yl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORKGOOAYZFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479217 | |
| Record name | 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39849-47-3 | |
| Record name | 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Amino 3 Pyrrolidin 1 Yl Propan 2 Ol and Its Derivatives
Multi-Step Synthetic Routes
Conventional synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol often relies on robust, multi-step procedures that build the molecule sequentially. These methods are valued for their reliability and scalability.
Epichlorohydrin-Based Strategies and Epoxy Ring Opening with Amines
A common and effective strategy for synthesizing this compound begins with the trifunctional reagent, epichlorohydrin (B41342). This route leverages the reactivity of the epoxide ring and the carbon-chlorine bond. The synthesis typically proceeds in two sequential nucleophilic substitution steps.
In the first step, pyrrolidine (B122466) is reacted with epichlorohydrin. The nitrogen atom of the pyrrolidine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. This reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon of the epoxide. This initial reaction forms an intermediate, 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol.
The second step involves the introduction of the primary amino group. The intermediate, 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol, is then treated with an excess of ammonia (B1221849). The ammonia displaces the chloride ion via a second nucleophilic substitution reaction, yielding the final product, this compound. The mechanism for epoxide ring-opening by amines is a cornerstone of this synthetic approach, providing a reliable method for constructing β-amino alcohols. researchgate.netnih.gov
| Step | Reactants | Key Transformation | Product |
| 1 | Epichlorohydrin, Pyrrolidine | Nucleophilic ring-opening of epoxide | 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol |
| 2 | 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol, Ammonia | Nucleophilic substitution of chloride | This compound |
Integration into Complex Molecular Architectures
The this compound scaffold is a significant building block in the synthesis of more complex and biologically active molecules. Its structural features, including the primary amine, the secondary alcohol, and the pyrrolidine ring, provide multiple points for further functionalization, making it a versatile component in drug discovery. nih.govnih.gov This scaffold is notably found in various pharmaceutical agents, including certain beta-blockers and ophthalmic medications. nih.gov The pyrrolidine ring, in particular, is a common heterocyclic fragment in many drugs due to its favorable physicochemical properties. nih.govdiva-portal.org The integration of this amino alcohol into larger molecular frameworks often involves forming amide or ether linkages through its amine and hydroxyl groups, respectively, allowing for the construction of diverse and complex molecular architectures with potential therapeutic applications. diva-portal.orgjocpr.com
Asymmetric Synthesis and Chiral Resolution Techniques
The central carbon atom of the propan-2-ol backbone in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. This is achieved through asymmetric synthesis or chiral resolution.
Enantioselective Synthesis via Chiral Catalysis (e.g., Jacobsen's Cobalt-Salen Complexes)
Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound. One powerful method involves the use of chiral catalysts to control the stereochemical outcome of a reaction. Jacobsen's Cobalt-Salen complexes are renowned for their effectiveness in the hydrolytic kinetic resolution (HKR) of terminal epoxides. sigmaaldrich.com This methodology can be applied to the synthesis of chiral precursors for this compound.
In this approach, a racemic mixture of a suitable epoxide precursor, such as an epichlorohydrin derivative, is treated with a substoichiometric amount of water in the presence of a chiral (S,S)-Co-salen catalyst. The catalyst selectively hydrolyzes one enantiomer of the epoxide to a diol at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess. sigmaaldrich.comsynthesiswithcatalysts.com This unreacted, enantiopure epoxide can then be isolated and carried forward through the synthetic sequence described in section 2.1.1 to yield the desired enantiomer of this compound.
| Catalyst System | Reaction Type | Application | Outcome |
| (S,S)-Co-salen Complex | Hydrolytic Kinetic Resolution (HKR) | Resolution of terminal epoxides (e.g., epichlorohydrin) | Provides access to enantiopure epoxides for further synthesis |
Lipase-Catalyzed Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used technique to separate racemic mixtures. Lipase-catalyzed kinetic resolution is a particularly attractive method due to the high enantioselectivity and mild reaction conditions offered by these enzymes. nih.gov This approach can be applied to resolve racemic this compound or its synthetic precursors.
In a typical lipase-catalyzed kinetic resolution, the racemic amino alcohol is subjected to acylation in the presence of a lipase (B570770) and an acyl donor (e.g., isopropenyl acetate (B1210297) or vinyl acetate). The lipase, such as that from Candida rugosa or Candida antarctica (Novozym 435), selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. nih.govmdpi.com The resulting acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. This method has been successfully applied to resolve structurally similar β-amino alcohols that are also building blocks for β-blockers. mdpi.com
| Enzyme Source | Acyl Donor | Substrate Type | Enantioselectivity (E) |
| Candida rugosa MY | Isopropenyl Acetate | 1-(Isopropylamino)-3-phenoxy-2-propanol | 67.5 mdpi.com |
| Candida antarctica B (Novozym 435) | Vinyl Acetate | Racemic 1-(2-furyl)ethanol | High conversion and selectivity nih.gov |
| Pseudomonas cepacia | Diethyl Carbonate | Ivabradine precursor amine | >99% ee nih.gov |
Chiral Auxiliary Approaches in Related Propanol (B110389) Derivatives
The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.
In the context of synthesizing chiral propanol derivatives, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. For instance, an achiral carboxylic acid can be attached to a chiral oxazolidinone auxiliary to form an imide. Deprotonation followed by alkylation occurs with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary reveals a chiral carboxylic acid, which can then be converted into the desired amino propanol derivative. While this approach is multi-step, it offers a high degree of stereocontrol and predictability. nih.gov This methodology is broadly applicable to the synthesis of various chiral 1,2-amino alcohols and related structures. nih.govnih.gov
Stereochemical Control and Regioselectivity in Synthesis
Achieving specific stereochemistry and regioselectivity is paramount in the synthesis of 1,3-amino alcohols like this compound. The spatial arrangement of the amino and hydroxyl groups significantly influences the biological activity of the final compound. Various synthetic methods have been developed to control these aspects.
One effective strategy involves the palladium-catalyzed cyclization of homoallylic trichloroacetimidates to produce 5,6-dihydro-1,3-oxazines, which serve as precursors to 1,3-amino alcohols. acs.org This reaction demonstrates high diastereoselectivity, favoring the formation of cis-isomers. acs.org The steric environment around the trichloroacetimidate (B1259523) group plays a crucial role in directing the stereochemical outcome. acs.org These oxazine (B8389632) intermediates can then be selectively hydrolyzed under controlled conditions to yield the desired 1,3-amino alcohol with a specific stereoconfiguration. acs.org
Another powerful approach is the stereoselective aminohydroxylation of alkenes, although this can sometimes lead to regioselectivity challenges. diva-portal.org More direct routes, such as the iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols, provide access to key intermediates for various pharmaceuticals. nih.gov Additionally, methods like the Pd/sulfoxide-catalyzed allylic C-H amination of homoallylic N-nosyl carbamates can generate syn-1,3-amino alcohol motifs with high selectivity. nih.gov The regioselectivity in the synthesis of related β-amino alcohols can be achieved through the nucleophilic attack of an amine on a sterically less hindered carbon of a precursor like propylene (B89431) carbonate, often facilitated by a catalyst. nih.gov
| Method | Key Feature | Outcome |
| Pd-Catalyzed Cyclization | Use of homoallylic trichloroacetimidates | High diastereoselectivity for cis-isomers, precursors to 1,3-amino alcohols. acs.org |
| Allylic C-H Amination | Pd/sulfoxide catalysis with N-nosyl carbamates | Highly selective formation of syn-1,3-amino alcohol motifs. nih.gov |
| Ring-opening of Azetidinium salts | Treatment with various nucleophiles | Provides insights into the regioselectivity of the ring-opening process to form γ-amino alcohols. organic-chemistry.org |
| Asymmetric Aminohydroxylation | Sharpless method on alkenes | Direct enantioselective synthesis of amino alcohols, though sometimes with moderate yields due to regioselectivity issues. diva-portal.org |
Derivatization Strategies and Scaffold Modification
This compound serves as a versatile building block for creating a diverse range of more complex molecules through various derivatization and scaffold modification strategies. myskinrecipes.com
The core structure of this compound can be modified to generate a library of substituted propan-2-ol analogs. This is often achieved through reductive amination or alkylation. For instance, primary amino alcohols can be reacted with various aldehydes or ketones to form Schiff bases, which are then reduced (e.g., with NaBH₄) to yield N-substituted 1,3-amino alcohols. nih.gov This approach allows for the introduction of a wide variety of substituents onto the amino group, enabling the fine-tuning of the molecule's properties. nih.gov
Furthermore, the synthesis can start from terminal alkynes, which are converted into enantioenriched 1,3-amino alcohol products through ruthenium-catalyzed processes. acs.orgacs.orgresearchgate.net This method is amenable to propargylic amine derivatives, providing a route to diverse analogs. acs.orgacs.orgresearchgate.net The parent compound itself is a valuable intermediate for pharmaceuticals such as beta-blockers and ophthalmic medications. myskinrecipes.com
The amine functionalities of this compound and its derivatives allow for their incorporation into various heterocyclic scaffolds, which are common in pharmacologically active compounds.
Pyrrolidone Scaffolds: Pyrrolidones (or γ-lactams) can be synthesized through the cyclization of amino alcohols. rsc.org Catalytic systems, such as those based on ruthenium, can selectively cyclize n-amino-alcohols to form either cyclic amines or lactams (amides), depending on the reaction conditions. rsc.org For example, adding a hydrogen acceptor like a ketone can favor the formation of the amide (pyrrolidone). rsc.org Another synthetic route involves the reaction of donor-acceptor cyclopropanes with primary amines, which undergo ring-opening followed by lactamization to form 1,5-substituted pyrrolidin-2-ones. researchgate.net
Naphthyridine Scaffolds: The nucleophilic nature of the amine groups facilitates their integration into naphthyridine rings. The synthesis of substituted 2,7-naphthyridines can be achieved by reacting a precursor like 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with a cyclic amine, such as pyrrolidine. nih.gov The resulting chloro-substituted naphthyridine can then undergo further nucleophilic substitution with an amino alcohol, such as 2-aminoethanol or 3-aminopropanol, to introduce the amino alcohol side chain. nih.gov These reactions typically proceed via an SNAr mechanism on halogenated naphthyridine precursors. mdpi.com
The pyrrolidine ring is a privileged structure in medicinal chemistry, and this compound is a precursor for more elaborate amine-containing molecules. nih.govmdpi.com The synthesis of complex pyrrolidine alkaloids, such as those related to (nor)ruspolinone, demonstrates how the basic pyrrolidine structure can be elaborated. researchgate.net
Stereoselective methods are key to building these complex structures. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for accessing a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis. organic-chemistry.org Many pyrrolidine-containing drugs are synthesized starting from chiral precursors like proline and 4-hydroxyproline, which are then functionalized to build the final complex molecule. nih.govmdpi.com
The amino and hydroxyl groups of amino alcohols are both potent nucleophiles, leading to complex reaction pathways, particularly in intramolecular reactions or with polyfunctional electrophiles. libretexts.org The lone pair of electrons on the nitrogen atom makes amines effective nucleophiles for substitution reactions with substrates like alkyl halides. libretexts.orgsavemyexams.com
Spectroscopic and Structural Characterization of 1 Amino 3 Pyrrolidin 1 Yl Propan 2 Ol and Its Analogs
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.
For 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol , the expected ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments. The protons of the pyrrolidine (B122466) ring typically appear as multiplets in the upfield region. Specifically, the protons on carbons adjacent to the nitrogen (C2' and C5') would be expected around 2.5-3.0 ppm, while the other pyrrolidine protons (C3' and C4') would resonate at a slightly higher field. The protons of the propanol (B110389) backbone would show distinct signals. The methine proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.7-4.0 ppm. The methylene (B1212753) protons adjacent to the primary amine (CH₂-NH₂) and the pyrrolidine nitrogen (CH₂-N) would also produce characteristic multiplets. The protons of the primary amine and the hydroxyl group may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides complementary information. The carbon attached to the hydroxyl group (C2) would be expected to resonate in the range of 65-75 ppm. The carbons of the pyrrolidine ring would show two distinct signals, one for the carbons adjacent to the nitrogen (C2' and C5') around 50-60 ppm and another for the other two carbons (C3' and C4') around 20-30 ppm. The methylene carbons of the propanol chain (C1 and C3) would also have characteristic chemical shifts influenced by the adjacent nitrogen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (-CH₂NH₂) | ~2.7 - 3.0 | ~45 - 55 |
| C2 (-CHOH) | ~3.7 - 4.0 | ~65 - 75 |
| C3 (-CH₂-Pyrrolidine) | ~2.5 - 2.8 | ~55 - 65 |
| C2'/C5' (Pyrrolidine) | ~2.5 - 3.0 | ~50 - 60 |
| C3'/C4' (Pyrrolidine) | ~1.7 - 2.0 | ~20 - 30 |
| NH₂ | Broad, variable | - |
| OH | Broad, variable | - |
Analysis of analogs such as 1-Pyrrolidin-1-yl-propan-2-ol and other amino alcohols supports these predictions, with similar chemical shift ranges observed for corresponding functional groups. rsc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. nist.gov The N-H stretching vibrations of the primary amine group are also expected in this region, typically appearing as two distinct peaks for the symmetric and asymmetric stretches in primary amines. orgchemboulder.com
The C-N stretching vibrations of both the aliphatic amine and the pyrrolidine ring would likely appear in the fingerprint region, between 1020-1250 cm⁻¹. orgchemboulder.com The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the range of 1000-1150 cm⁻¹. Additionally, N-H bending vibrations for the primary amine can be observed around 1580-1650 cm⁻¹. orgchemboulder.comresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Primary Amine) | Stretching | 3300 - 3500 (Two bands) |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Primary Amine) | Bending | 1580 - 1650 |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C-O (Alcohol) | Stretching | 1000 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound (C₇H₁₆N₂O), the molecular ion peak [M]⁺ would be expected at m/z 144.
The fragmentation of this molecule would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation mechanism for amines and alcohols. Cleavage adjacent to the pyrrolidine nitrogen could result in the formation of a stable pyrrolidinyl-methyl cation. Similarly, cleavage adjacent to the primary amine or the hydroxyl group would also lead to characteristic fragment ions. The loss of a water molecule from the molecular ion is also a probable fragmentation pathway for alcohols.
Analysis of pyrrolizidine (B1209537) alkaloids and other pyrrolidine-containing compounds often shows characteristic fragment ions related to the pyrrolidine ring structure, which would be expected in the mass spectrum of the title compound. researchgate.netmjcce.org.mkpcom.edunih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 127 | [M - NH₃]⁺ |
| 126 | [M - H₂O]⁺ |
| 98 | [C₅H₈N-CH₂]⁺ |
| 84 | [C₄H₈N-CH₂]⁺ (Pyrrolidinyl-methyl cation) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine radical cation) |
| 44 | [CH₂=NH₂]⁺ |
Crystallographic Analysis and Solid-State Characterization
The three-dimensional arrangement of molecules in the solid state is determined using crystallographic techniques, which provide invaluable information on absolute configuration, crystal packing, and intermolecular interactions.
Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. For a chiral molecule like this compound, XRD analysis of a single crystal allows for the unambiguous determination of its absolute configuration (R or S) at the stereocenter (C2).
The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and IR spectroscopy. The conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation, can also be precisely determined. nih.gov
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)
The solid-state structure of this compound is stabilized by a network of supramolecular interactions. The primary amine and hydroxyl groups are excellent hydrogen bond donors, while the nitrogen atoms and the hydroxyl oxygen are effective hydrogen bond acceptors. nih.govnih.gov Consequently, a complex network of intermolecular hydrogen bonds (N-H···O, O-H···N, N-H···N, and O-H···O) is expected to dominate the crystal packing, leading to the formation of chains, sheets, or three-dimensional networks. iucr.orgnih.govnih.gov
Polymorphism and Solid-State Forms Research
A thorough review of scientific literature reveals a notable absence of specific research on the polymorphism and diverse solid-state forms of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science, as different polymorphs can exhibit distinct physical and chemical properties. While direct studies on the target compound are not available, research into its structural analogs, particularly other amino alcohols, provides valuable insight into the potential for polymorphic behavior.
The phenomenon of polymorphism is well-documented in the broader class of amino alcohols. The presence of both hydroxyl (-OH) and amino (-NH2) functional groups increases the likelihood of forming various hydrogen bonding patterns, which can lead to different crystal packing arrangements and, consequently, polymorphism.
A pertinent example is the research conducted on the salts of various amino alcohols with quinaldinic acid. nih.govresearchgate.net In this study, three amino alcohol salts were synthesized and their crystal structures were determined. nih.govresearchgate.net Notably, two of these salts exhibited polymorphism:
2-Amino-1-butanol quinaldinate ((2a1bOHH)quin) was found to exist in two polymorphic forms, designated as 2a and 2b . Both forms crystallize in a monoclinic P2_1/n unit cell but feature different hydrogen bonding synthons and molecular conformations. nih.govresearchgate.net
2-Amino-2-methyl-1-propanol quinaldinate ((2a2m1pOHH)quin) also displayed two polymorphic forms, 3a (monoclinic, P2_1/n) and 3b (triclinic, P-1). A significant difference in the hydrogen bonding networks was observed between these two forms. nih.govresearchgate.net
These findings underscore that even subtle changes in molecular structure within the amino alcohol class can lead to the formation of multiple crystalline forms. The diverse hydrogen bonding capabilities of the amino and hydroxyl groups are a key factor in the formation of these different solid-state structures.
While the pyrrolidine moiety introduces a different structural element, the fundamental principles of hydrogen bonding and molecular packing remain relevant. The crystal structures of various other pyrrolidine derivatives have been determined, demonstrating the diverse supramolecular chemistry of this heterocyclic system. For instance, the crystal structure of 1-(4-Nitrophenyl) pyrrolidine has been characterized, revealing an orthorhombic crystal system.
Given the demonstrated polymorphism in analogous amino alcohols, it is plausible that this compound may also exhibit different solid-state forms. However, without specific experimental screening and characterization, this remains a hypothesis. Future research involving techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis would be necessary to investigate the potential polymorphism of this compound.
Table 1: Crystallographic Data for Polymorphs of Amino Alcohol Quinaldinate Salts
| Compound | Polymorph | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| (2a1bOHH)quin | 2a | Monoclinic | P2_1/n | nih.govresearchgate.net |
| 2b | Monoclinic | P2_1/n | nih.govresearchgate.net | |
| (2a2m1pOHH)quin | 3a | Monoclinic | P2_1/n | nih.govresearchgate.net |
| 3b | Triclinic | P-1 | nih.govresearchgate.net |
Computational and Theoretical Investigations of 1 Amino 3 Pyrrolidin 1 Yl Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic structure, geometry, and spectroscopic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, electronic properties, and vibrational frequencies of organic compounds. For 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms (optimized molecular structure). researchgate.net
These calculations yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to explore electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive.
Vibrational frequency analysis via DFT can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. These theoretical spectra are instrumental in interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.netresearchgate.net
| Parameter | Description | Typical Calculated Value/Finding |
| Optimized Geometry | The most stable 3D arrangement of atoms. | C-N, C-O, C-C bond lengths and angles consistent with sp³ hybridization. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Reveals information about chemical reactivity and stability. researchgate.net |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Corresponds to IR and Raman spectral peaks for functional groups like O-H, N-H, C-N. researchgate.net |
A powerful application of quantum chemical calculations is the prediction of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netnih.gov
Theoretical chemical shifts are calculated for a proposed molecular structure and then compared with experimentally obtained NMR spectra. A strong linear correlation between the calculated and experimental values serves as compelling evidence for the correct assignment of signals and confirmation of the molecule's structure, including its stereochemistry. nih.govmdpi.com This synergy between theoretical calculations and experimental NMR is crucial for unambiguously characterizing complex molecules where spectral interpretation might otherwise be challenging. ruc.dk The process typically involves optimizing the molecule's geometry and then performing the GIAO calculation using a suitable functional and basis set. mdpi.comresearchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule interacts with a biological target, such as a protein or enzyme.
Molecular docking simulations are used to predict the preferred orientation (binding pose) of a ligand when it binds to a receptor. For derivatives of the pyrrolidine (B122466) scaffold, docking studies have been performed to investigate their interactions with various biological targets, including enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govnih.gov
These in silico studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. researchgate.net By understanding these interactions, researchers can hypothesize the compound's mechanism of action at a molecular level. For instance, docking could reveal that the hydroxyl and amino groups of this compound form critical hydrogen bonds with a target protein, anchoring it in the binding pocket.
The pyrrolidine ring is a versatile scaffold in drug discovery. researchgate.netnih.gov Molecular modeling and docking serve as foundational tools for the in silico design and optimization of derivatives of a lead compound like this compound. nih.gov
Once a binding mode is predicted, computational chemists can systematically modify the structure of the lead compound to enhance its binding affinity, selectivity, or other pharmacological properties. For example, substituents can be added to the pyrrolidine ring or the propanol (B110389) backbone to form new, favorable interactions with the target protein or to improve pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). rsc.org This rational design process significantly accelerates the discovery of more potent and specific drug candidates while reducing the need for extensive and costly synthesis of numerous compounds. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various shapes or conformations. The pyrrolidine ring, being a non-planar, saturated heterocycle, exhibits a phenomenon known as "pseudorotation," allowing it to exist in multiple low-energy conformations. nih.gov
Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to the receptor's binding site.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the motion of atoms in a molecule over time. mdpi.com MD simulations can be used to study the stability of a ligand-protein complex predicted by docking studies. researchgate.net These simulations can reveal how the ligand and protein adjust their conformations upon binding and provide insights into the thermodynamic properties of the interaction, such as the binding free energy. For a flexible molecule like this compound, MD simulations can explore its conformational landscape and its dynamic behavior within a biological environment, such as in aqueous solution or bound to a receptor. mdpi.comresearchgate.net
Reaction Mechanisms and Chemical Reactivity of the Propan 2 Ol Core
Nucleophilic Substitution Reactions and Reaction Pathways
The central propan-2-ol group is a secondary alcohol, which can participate in nucleophilic substitution reactions. inchem.orgnagwa.com In these reactions, the hydroxyl (-OH) group is replaced by another nucleophile. The reaction typically requires the conversion of the hydroxyl group into a better leaving group, as OH⁻ is a poor one.
A common pathway involves the protonation of the hydroxyl group's oxygen atom under acidic conditions. This forms an oxonium ion (-OH₂⁺), and the subsequent departure of a neutral water molecule creates a secondary carbocation at the C-2 position of the propane (B168953) chain. This carbocation is then susceptible to attack by a nucleophile. This process is characteristic of an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. Alternatively, in the presence of a strong nucleophile and specific reagents (like thionyl chloride or hydrohalic acids), an Sₙ2 (Substitution Nucleophilic Bimolecular) pathway may occur, where the nucleophile attacks as the leaving group departs, leading to an inversion of stereochemistry at the chiral center. nagwa.com
Table 1: General Nucleophilic Substitution Reactions of Secondary Alcohols
| Reagent | Product Type | Typical Reaction Pathway |
|---|---|---|
| Concentrated HX (e.g., HBr, HCl) | Alkyl Halide | Sₙ1 or Sₙ2 |
| SOCl₂ (Thionyl chloride) in pyridine | Alkyl Chloride | Sₙ2 |
| PBr₃ (Phosphorus tribromide) | Alkyl Bromide | Sₙ2 |
Epoxide Ring Opening Reactions and Regioselectivity
The synthesis of β-amino alcohols like 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is most commonly achieved through the nucleophilic ring-opening of epoxides. scielo.org.mxrroij.com This reaction is a cornerstone in organic synthesis due to its efficiency and stereospecificity. The process involves the attack of an amine (a nucleophile) on one of the carbon atoms of the strained three-membered epoxide ring, leading to the formation of a β-amino alcohol. researchgate.net
The reaction proceeds via an Sₙ2 mechanism. ppor.az For an unsymmetrical epoxide, the regioselectivity—whether the nucleophile attacks the more or less substituted carbon—is a critical consideration.
Under neutral or basic conditions: The amine, acting as a nucleophile, preferentially attacks the less sterically hindered carbon atom of the epoxide ring. mdpi.com
Under acidic conditions: The epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. In this scenario, the nucleophile attacks the more substituted carbon atom, as the positive charge is better stabilized at that position. rsc.orgresearchgate.net
The synthesis of this compound, or structurally similar compounds, would typically involve the reaction of pyrrolidine (B122466) with a suitable epoxide precursor, such as epichlorohydrin (B41342) or glycidylamine. The reaction is highly regioselective, with the pyrrolidine nitrogen attacking the terminal carbon of the epoxide ring. ppor.az Various catalysts, including Lewis acids (like YCl₃) mdpi.com or Brønsted acids, can be employed to enhance the reaction rate and control selectivity. rsc.org
Table 2: Catalytic Conditions for Epoxide Ring-Opening with Amines
| Catalyst/Condition | Key Feature | Typical Regioselectivity | Reference |
|---|---|---|---|
| Yttrium(III) chloride (YCl₃) | Lewis acid catalyst, solvent-free | High regioselectivity, attack at the less hindered site for aliphatic epoxides | mdpi.com |
| Acetic acid | Metal- and solvent-free Brønsted acid mediation | Excellent regioselectivity | rsc.org |
| Silica-bonded S-sulfonic acid (SBSSA) | Heterogeneous, reusable acid catalyst | High regioselectivity, Sₙ2 attack at the terminal carbon for aliphatic amines | scielo.org.mx |
| No catalyst (protic solvent) | Classical approach | Often slower with lower regioselectivity | scielo.org.mx |
Degradation Pathways and Chemical Stability Studies in Amino Alcohol Blends
Amino alcohols are utilized in various industrial applications, such as in blends for CO₂ capture, where they are subjected to harsh conditions of high temperatures and oxidative environments. acs.orgntnu.no These conditions can lead to chemical degradation, reducing the efficacy of the solvent and forming potentially corrosive or harmful byproducts. researchgate.net
Studies on blends containing structurally similar amino alcohols, such as 3-amino-1-propanol, provide insight into the potential degradation pathways for this compound. nih.govresearchgate.netunit.no Two primary degradation mechanisms are typically considered:
Thermal Degradation: In the presence of CO₂ and high temperatures (e.g., in a stripper unit), amino alcohols can undergo reactions to form cyclic compounds like oxazolidinones or ureas. uky.edu The rate of degradation is influenced by the molecular structure; for instance, longer chain lengths between the amine and alcohol groups can decrease the rate of degradation. uky.edu
Oxidative Degradation: The presence of oxygen, often catalyzed by metal ions like iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺), leads to oxidative degradation. acs.orgntnu.no The reaction pathways are complex and can involve radical mechanisms, leading to the formation of aldehydes, carboxylic acids, ammonia (B1221849), and smaller amines. researchgate.netacs.org Tertiary amines, like the pyrrolidine moiety, are generally more stable under oxidative conditions than primary or secondary amines. acs.org
Common degradation products identified in studies of amino alcohol blends include ammonia, smaller amines (from dealkylation), organic acids (like formic acid), and various heat-stable salts. nih.govresearchgate.net
Table 3: Common Degradation Products in Amino Alcohol Blends
| Degradation Product | Likely Formation Pathway | Reference |
|---|---|---|
| Ammonia | Oxidative deamination | nih.gov |
| Formic Acid (Formate) | Oxidative cleavage of C-C bonds | nih.govresearchgate.net |
| Smaller Amines (e.g., Methyl-AP) | Oxidative dealkylation | nih.gov |
| Urea derivatives (e.g., AP-urea) | Thermal degradation with CO₂ | nih.govresearchgate.net |
| Amino Acids (e.g., Glycine derivatives) | Oxidation of the alcohol group to a carboxylic acid | nih.gov |
Coordination Chemistry and Metal Complex Formation (e.g., Copper(II) Dimeric Complexes)
This compound possesses multiple donor atoms—the nitrogen of the primary amine, the oxygen of the hydroxyl group, and the nitrogen of the pyrrolidine ring—making it an effective ligand for coordinating with metal ions. Amino alcohols are well-known N,O-donor ligands in coordination chemistry. rsc.org
The primary amine and the hydroxyl group can act together as a bidentate chelating agent, forming a stable five-membered ring with a metal center. The hydroxyl group often undergoes spontaneous deprotonation upon coordination, especially with metal ions like Copper(II), forming an alcoholate (or alkoxide) ion. rsc.org This negatively charged oxygen atom can then act as a bridging ligand between two metal centers.
This bridging capability is fundamental to the formation of dimeric or polynuclear metal complexes. In the case of Copper(II), which has a strong tendency to form polynuclear structures, amino alcoholate ligands frequently lead to the creation of dimeric complexes. rsc.org In such a structure, two copper(II) ions would be bridged by the deprotonated oxygen atoms of two this compound ligands. The remaining coordination sites on each copper ion would be occupied by the nitrogen atom of the primary amine from the same ligand and potentially other solvent molecules or counter-ions. The study of the magnetic properties of these dimeric complexes is often of significant interest to researchers. rsc.org
Applications in Chemical Research
Catalysis and Chiral Catalysis
The pyrrolidine (B122466) ring is a prominent structural motif in many organocatalysts and ligands for metal-catalyzed reactions. unibo.itunipa.it The chiral nature of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol makes it an attractive starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric synthesis. myskinrecipes.com
Chiral pyrrolidine-containing compounds are foundational to modern asymmetric organocatalysis. unibo.it The development of novel synthetic strategies for creating substituted chiral pyrrolidines is driven by the need for efficient and selective catalysts. unibo.itresearchgate.net These catalysts are instrumental in producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The structural framework of this compound can be modified to create a variety of chiral ligands. These ligands, when complexed with metal centers, can effectively control the stereochemical outcome of a wide range of chemical reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com The precise spatial arrangement of substituents on the pyrrolidine ring is critical for achieving high levels of enantioselectivity. unibo.it
While specific details on the direct role of this compound in zinc-catalyzed reactions and enantiomer amplification are not extensively documented in the provided search results, the broader class of amino alcohol-derived ligands is known to be effective in various metal-catalyzed processes. For instance, peptide-based chiral phosphine (B1218219) ligands have been successfully employed in copper-catalyzed enantioselective conjugate addition of dialkylzinc reagents to cyclic enones. mdpi.com This highlights the potential for chiral amino alcohol scaffolds to participate in and influence the stereochemistry of metal-catalyzed reactions.
In Vitro Biological Interaction Mechanisms (Focus on Molecular-Level Research)
The pyrrolidine ring is a key structural motif in numerous biologically active compounds, contributing to their pharmacological profiles through specific molecular interactions. unipa.it While direct in vitro biological data for this compound is limited in publicly accessible research, the extensive investigation of its structural analogs, particularly pyrrolidine and pyrrolidinone derivatives, provides a strong basis for understanding its potential molecular-level interactions. This section will delve into the established in vitro biological activities of these related compounds, offering insights into the likely behavior of this compound.
Enzyme Inhibition Mechanism Studies
While specific inhibitory studies on this compound against Src Kinase, Glucosylceramide Synthase, and Phosphatidate Phosphohydrolase are not extensively documented, research on related pyrrolidine-containing molecules provides valuable insights into potential mechanisms of action.
Src Kinase: The Src family of non-receptor tyrosine kinases are crucial regulators of various cellular processes, and their abnormal activation is linked to cancer progression. researchgate.net Numerous inhibitors targeting the ATP-binding site of Src have been developed, with some incorporating heterocyclic scaffolds. nih.gov For instance, certain 4-aminopyrazolopyrimidine derivatives have been identified as potent inhibitors of the Src kinase family. biointerfaceresearch.com The pyrrolidine moiety, with its ability to form hydrogen bonds and engage in hydrophobic interactions, is a plausible component for designing Src kinase inhibitors. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the enzyme. nih.gov
Glucosylceramide Synthase (GCS): This enzyme is a key player in the biosynthesis of glycosphingolipids, which are involved in various cellular functions, and its inhibition is a therapeutic strategy for certain metabolic disorders and cancers. nih.govnih.gov Notably, derivatives of a structurally similar compound, D-threo-1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4), have been identified as potent inhibitors of GCS. nih.gov In one study, analogs of P4 were synthesized to explore the role of the hydrophobic portion in enzyme inhibition. While P4 itself showed strong inhibition with an IC50 of 0.5 µM, shorter N-acyl chain analogs also demonstrated significant inhibitory activity (around 2 µM). nih.gov A particularly potent inhibitor, D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP), was developed with an IC50 of 0.3 µM. nih.gov These findings suggest that the 3-(pyrrolidin-1-yl)propan-2-ol backbone is a viable scaffold for GCS inhibition, with the amino group providing a key attachment point for modifications that influence potency.
Phosphatidate Phosphohydrolase (PAP): Information regarding the inhibition of PAP by pyrrolidine-containing compounds is scarce in the available literature. PAP enzymes are involved in the synthesis of triacylglycerols and phospholipids. nih.gov Further research is needed to explore the potential of this compound and its derivatives as inhibitors of this enzyme class.
Receptor Binding Affinity and Selectivity Characterization
For example, a series of 1H-pyrrolo[3,2-c]quinoline derivatives containing a substituted pyrrolidine moiety were investigated for their affinity towards serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. nih.gov Structural modifications to the pyrrolidine ring and its substituents were found to significantly impact binding affinity and selectivity for these G protein-coupled receptors. nih.gov Another study on heterocyclic amino alcohols related to ifenprodil, which share the amino alcohol feature, demonstrated affinity for sigma receptors. drugs.com These examples underscore the versatility of the pyrrolidine and amino alcohol motifs in receptor-targeted drug design. The specific stereochemistry and substitution pattern of this compound would be critical in determining its binding affinity and selectivity for any given receptor.
Structure-Activity Relationships (SAR) in In Vitro Biological Assays
The biological activity of pyrrolidine derivatives is highly dependent on their substitution patterns, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize their therapeutic potential. The pyrrolidine ring offers multiple points for modification, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.
Key SAR insights from studies on various pyrrolidine derivatives include:
Substitution on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a frequent site for substitution, and the nature of the substituent can dramatically influence biological activity. unipa.it
Stereochemistry: The chiral centers within the pyrrolidine ring and its substituents play a crucial role in determining the biological activity, as different stereoisomers can exhibit distinct binding modes and potencies.
Ring Substitution: Modifications at other positions on the pyrrolidine ring can impact the molecule's conformation and its interactions with biological targets. For instance, in a series of pyrrolidine-2,5-diones with anticonvulsant activity, substituents at the 3-position were found to strongly affect their efficacy.
Investigation of Biological Activities in Related Pyrrolidinone Derivatives
Pyrrolidinone, a lactam derivative of pyrrolidine, is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.
Anticancer Activity: Several studies have demonstrated the in vitro anticancer potential of pyrrolidinone derivatives. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced their anticancer activity against human A549 lung epithelial cells. mdpi.comresearchgate.netresearchgate.net Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives identified compounds with selective cytotoxicity against prostate and melanoma cancer cell lines, with EC50 values in the micromolar range. vu.lt Furthermore, a 2-pyrrolidinone (B116388) rich fraction from Brassica oleracea var. capitata exhibited cytotoxicity against HeLa and PC-3 human cancer cell lines, with IC50 values of 2.5 µg/ml and 3 µg/ml, respectively, at 24 hours. nih.gov
Antimicrobial Activity: Pyrrolidinone derivatives have also been investigated for their antimicrobial properties. In one study, derivatives of pyrrolidine-2-one were evaluated against several bacteria, with some compounds showing good antibacterial activity. rdd.edu.iq Another study synthesized substituted pyrrolidinone derivatives that exhibited moderate to good in vitro activity against four bacterial and two fungal organisms. researchgate.net Research has also shown that certain spiropyrrolidines tethered with thiochroman-4-one (B147511) or chroman-4-one scaffolds possess antimicrobial potential. mdpi.com Additionally, some 5-oxopyrrolidine derivatives have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov
Sodium Channel Blocker Activity: The ability of pyrrolidine derivatives to modulate ion channels has been a focus of research. A novel series of pyrrolidine derivatives were synthesized and evaluated as Na+ channel blockers, leading to the discovery of a potent blocker with neuroprotective activity in a model of ischemic stroke. nih.gov The mechanism of action for such blockers often involves a voltage-dependent, nearly irreversible block of the sodium channel as the membrane potential is depolarized. nih.gov This is a mechanism shared with some local anesthetics and anticonvulsants. nih.gov
Anticonvulsant Activity: The pyrrolidine scaffold is present in the well-known anticonvulsant drug levetiracetam. drugs.com Numerous studies have explored the anticonvulsant properties of other pyrrolidinone and pyrrolidine-2,5-dione derivatives. For example, new N-Mannich bases derived from pyrrolidine-2,5-dione showed significant anticonvulsant activity in animal models, with a plausible mechanism involving the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Similarly, hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated anticonvulsant effects in various seizure models. mdpi.com Structure-activity relationship analyses have revealed that the anticonvulsant activity is closely linked to the substitution pattern on the imide fragment. nih.gov
Interactive Data Table of Biological Activities of Related Pyrrolidinone Derivatives
| Compound Class | Biological Activity | Key Findings | In Vitro Models |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Anticancer | Incorporation of azole rings enhances activity. mdpi.comresearchgate.netresearchgate.net | A549 human lung cancer cells |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Anticancer | Selective against prostate (PPC-1) and melanoma (IGR39) cell lines (EC50: 2.5–20.2 µM). vu.lt | PPC-1, IGR39, MDA-MB-231, Panc-1 cancer cell lines |
| 2-Pyrrolidinone rich fraction | Anticancer | Cytotoxic with IC50 values of 2.5 µg/ml (HeLa) and 3 µg/ml (PC-3) at 24h. nih.gov | HeLa and PC-3 human cancer cells |
| Pyrrolidine-2-one derivatives | Antimicrobial | Some derivatives showed good activity. rdd.edu.iq | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, Klebsiella sp. |
| Substituted Pyrrolidinone derivatives | Antimicrobial | Moderate to good activity against bacteria and fungi. researchgate.net | Four bacterial and two fungal organisms |
| Pyrrolidine derivatives | Sodium Channel Blocker | A potent Na+ channel blocker with neuroprotective effects was identified. nih.gov | Neuronal Na+ channels |
| N-Mannich bases of pyrrolidine-2,5-dione | Anticonvulsant | Significant anticonvulsant activity, likely via Na+ and Ca2+ channel modulation. nih.gov | Mouse models of epilepsy |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Anticonvulsant | Effective in MES, scPTZ, and 6-Hz seizure models. mdpi.com | Mouse models of epilepsy |
Advanced Analytical Methodologies for 1 Amino 3 Pyrrolidin 1 Yl Propan 2 Ol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, enabling its separation from related substances and accurate quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles, often requiring specific strategies like derivatization to overcome analytical challenges posed by the compound's structure.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
The presence of a chiral center in this compound necessitates the use of chiral separation techniques to determine its enantiomeric purity. Chiral HPLC is the predominant method for this assessment. Since amino alcohols often lack a strong UV chromophore, direct analysis can be challenging. oup.com Consequently, indirect methods involving pre-column derivatization with a chiral derivatizing reagent (CDR) are frequently employed. akjournals.comnih.gov This reaction converts the enantiomers into diastereomers, which can then be separated on a standard achiral stationary phase, such as a C18 column. akjournals.com
The selection of the CDR is critical for achieving successful separation. Reagents like o-phthaldialdehyde (OPA) combined with chiral mercaptans (e.g., N-acetyl-L-cysteine) can create fluorescent diastereomeric isoindoles, allowing for highly sensitive detection. nih.gov Another approach involves using CDRs based on cyanuric chloride, which react with the amino group to form stable diastereomers separable by reversed-phase HPLC. akjournals.com
The general workflow for this analysis involves:
Derivatization: The sample containing this compound is reacted with a specific CDR under optimized conditions (e.g., temperature, time, pH) to ensure complete reaction. oup.com
Separation: The resulting diastereomeric mixture is injected into an HPLC system, typically equipped with a C18 column.
Elution: A mobile phase, often a gradient mixture of acetonitrile (B52724) and an aqueous buffer (like aqueous trifluoroacetic acid), is used to elute the diastereomers. akjournals.com
Detection: The separated diastereomers are detected using a UV or fluorescence detector, depending on the properties imparted by the CDR.
The resolution between the diastereomeric peaks is then used to calculate the enantiomeric excess (e.e.) and confirm the enantiopurity of the compound.
| Chiral Derivatizing Reagent (CDR) | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| o-Phthaldialdehyde (OPA) / N-acetyl-L-cysteine | Reversed-Phase (e.g., C18) | Gradient elution with Acetonitrile/Aqueous Buffer | Fluorescence | nih.gov |
| Cyanuric Chloride with L-Amino Acid Auxiliaries | Reversed-Phase C18 | Acetonitrile / 0.1% Aqueous Trifluoroacetic Acid (TFA) | UV (230 nm) | akjournals.com |
| Benzimidazole-(S)-naproxen amide | Reversed-Phase (e.g., C18) | Isocratic or Gradient with Acetonitrile/Water | UV | oup.com |
Gas Chromatography (GC) for Reaction Monitoring and Product Purity
Gas chromatography is a valuable technique for monitoring the progress of the synthesis of this compound and assessing the purity of the final product. Due to the compound's high polarity and low volatility, direct GC analysis can result in poor peak shape and column adsorption. gcms.cz Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. youtube.comsigmaaldrich.com
A common derivatization strategy for compounds containing amine and hydroxyl groups is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA). google.com This reaction replaces the active hydrogens on the nitrogen and oxygen atoms with trifluoroacetyl groups, significantly increasing the compound's volatility. libretexts.org Another widely used method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a silyl (B83357) group, which also enhances volatility and thermal stability. youtube.comsigmaaldrich.com
However, direct GC analysis of similar, less complex amino alcohols has been achieved using specialized columns. For instance, a patent for the analysis of the related intermediate 3-methylamino-1,2-propanediol (B1225494) describes a method that avoids derivatization by using a specific capillary column and optimized temperature programming, which allows for the separation of the main component from its synthesis impurities. patsnap.com This approach simplifies sample preparation and avoids potential artifacts from the derivatization reaction. google.com
| Method | Column | Carrier Gas | Temperature Program | Detector | Reference |
|---|---|---|---|---|---|
| Direct Injection (No Derivatization) | DB-1701 (30m x 0.32mm x 0.5µm) | Nitrogen | Optimized ramp from ~60°C to 260°C | FID | patsnap.com |
| Derivatization with Trifluoroacetic Anhydride (TFAA) | SE-54 Capillary Column (30m x 0.25mm x 0.25µm) | Not Specified | Reaction at 50°C, followed by GC analysis | FID | google.com |
| Direct Injection (Ethanolamines) | Agilent CP-Sil 8 CB for Amines (30m x 0.32mm x 1.0µm) | Hydrogen | 60°C (5 min) to 220°C at 6°C/min | FID | gcms.cz |
Development of Derivatization-Based Analytical Procedures
As highlighted in the previous sections, derivatization is a key strategy in the analysis of this compound. The development of these procedures is centered on the compound's functional groups: a primary amine, a secondary amine (within the pyrrolidine (B122466) ring), and a hydroxyl group. The choice of derivatizing agent depends on the analytical technique (GC or HPLC) and the specific goal of the analysis. libretexts.org
For GC Analysis: The primary goal is to increase volatility and thermal stability. youtube.com
Silylation: Reagents replace active hydrogens on the -OH and -NH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are often more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Acylation: Reagents like acid anhydrides (e.g., TFAA) or acid chlorides react with the amine and alcohol groups. Using fluorinated acyl groups can also enhance sensitivity for electron capture detection (ECD). libretexts.org
Alkylation: This process can convert carboxylic acids to esters, but for amino alcohols, it primarily targets the amine. However, silylation and acylation are more common for these analytes. libretexts.org
For HPLC Analysis: The main objectives are to introduce a chromophore or fluorophore for enhanced detection and, for chiral analysis, to create diastereomers. libretexts.org
UV-Vis Derivatization: Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with primary and secondary amines to introduce a highly conjugated aromatic moiety, improving UV detection. libretexts.org
Fluorescence Derivatization: Reagents such as o-phthalaldehyde (B127526) (OPA), used with a thiol, react specifically with primary amines to form highly fluorescent products. nih.govlibretexts.org 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with primary and secondary amines, as well as alcohols, to create derivatives detectable by both UV and fluorescence. libretexts.org
Chiral Derivatization: As discussed in section 7.1.1, chiral reagents are used to convert the enantiomers into separable diastereomers. This is a specialized form of pre-column derivatization essential for determining enantiomeric purity on achiral columns. akjournals.comnih.gov
The development of a derivatization procedure requires careful optimization of reaction conditions—including solvent, temperature, time, and reagent concentration—to ensure a quantitative and reproducible reaction without the formation of unwanted by-products.
Method Development for Impurity Profiling and Quality Control
Impurity profiling is a critical aspect of quality control for any pharmaceutical intermediate, including this compound. It involves the identification, characterization, and quantification of impurities present in the substance. pharmaguideline.com Regulatory bodies like the International Council on Harmonisation (ICH) have strict guidelines regarding the reporting, identification, and qualification of impurities. jocpr.com
The development of methods for impurity profiling begins with a thorough understanding of the synthetic route and potential degradation pathways of the target compound. Impurities can originate from several sources:
Starting Materials: Unreacted raw materials used in the synthesis.
Intermediates: Compounds formed during intermediate steps of the synthesis that are not fully converted to the final product.
By-products: Formed from side reactions occurring during the synthesis.
Reagents and Catalysts: Inorganic or organic materials used in the manufacturing process. pharmatutor.org
Degradation Products: Formed by the decomposition of the final product during storage or processing due to factors like heat, light, or oxidation. pharmaguideline.com
A comprehensive analytical strategy for impurity profiling typically employs high-resolution separation techniques, primarily HPLC, often coupled with mass spectrometry (LC-MS). nih.gov An HPLC method for impurity profiling must be stability-indicating, meaning it can separate the main compound from all potential impurities and degradation products.
Method development for quality control would involve:
Forced Degradation Studies: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
Method Optimization: An HPLC method (typically reversed-phase with a C18 or similar column) is developed to achieve baseline separation of the parent compound and all impurities generated during forced degradation and present in a typical synthesis batch.
Peak Identification: Mass spectrometry (LC-MS) and, if necessary, Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify the structure of the separated impurities. nih.gov
Quantification: Once identified, the impurities are quantified, often using a UV detector. If an authentic standard for the impurity is not available, its concentration is estimated relative to the main active pharmaceutical ingredient (API).
By establishing a robust impurity profile, quality control laboratories can ensure that each batch of this compound meets the required purity specifications for its intended use.
Q & A
Q. What are the optimized synthetic routes for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, and how are intermediates characterized?
Methodological Answer: A common approach involves reductive amination or nucleophilic substitution between pyrrolidine and an appropriately functionalized propanol precursor. For example, coupling 3-chloropropan-2-ol with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, followed by amination. Characterization typically employs NMR (¹H/¹³C) to confirm regiochemistry and LC-MS to verify purity (>95%) . FTIR can validate the presence of amine (-NH) and hydroxyl (-OH) groups.
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer: Stability studies involve incubating the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC-UV (λ = 220–260 nm) to monitor degradation products. For example, acidic conditions (pH <4) may hydrolyze the pyrrolidine ring, while alkaline conditions (pH >9) could oxidize the amine group. Accelerated stability testing (40°C/75% RH) over 4 weeks helps predict shelf-life .
Q. What purification techniques are effective for removing pyrrolidine or unreacted amine byproducts?
Methodological Answer: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively separates the target compound from unreacted amines. Alternatively, acid-base extraction (using 1M HCl to protonate amines) followed by neutralization and solvent extraction can isolate the product. Purity is confirmed via GC-MS or TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are suitable?
Methodological Answer: Chiral resolution via HPLC using a Chiralpak® AD-H column (heptane/ethanol 85:15) separates enantiomers. For asymmetric synthesis, a copper(I)-catalyzed propargylation (e.g., using (R)-BINAP ligands) achieves >90% enantiomeric excess (ee). Kinetic resolution with lipases (e.g., Candida antarctica) in organic solvents is also reported for related amino alcohols .
Q. What computational methods predict the compound’s binding affinity to biological targets like GPCRs?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with GPCRs. The pyrrolidine nitrogen and hydroxyl group form hydrogen bonds with residues in the receptor’s active site (e.g., Asp³.32 in β₂-adrenergic receptors). QSAR studies using descriptors like logP and polar surface area (PSA) correlate with bioavailability .
Q. How do contradictory NMR and X-ray crystallography data on stereochemistry arise, and how are they resolved?
Methodological Answer: Discrepancies may stem from dynamic proton exchange in solution (NMR) versus static crystal structures (X-ray). For example, NMR might average axial/equatorial conformations of the pyrrolidine ring, while X-ray reveals a single conformation. Variable-temperature NMR (-40°C to 60°C) and NOESY experiments clarify dynamic behavior .
Q. What strategies mitigate toxicity risks during in vitro assays, particularly for mitochondrial dysfunction?
Methodological Answer: Pre-screen using MTT assays on HEK-293 cells at 1–100 µM concentrations. If mitochondrial toxicity is observed (IC₅₀ <50 µM), structural modifications like fluorination of the pyrrolidine ring or replacing the hydroxyl group with a methoxy moiety reduce toxicity. ROS assays (DCFH-DA probe) quantify oxidative stress .
Q. How does solvent polarity influence the compound’s reactivity in SN2 reactions?
Methodological Answer: In polar aprotic solvents (DMF, DMSO), the hydroxyl group’s nucleophilicity decreases due to hydrogen bonding, favoring SN2 displacement at the β-carbon. In non-polar solvents (toluene), intramolecular hydrogen bonding stabilizes transition states, altering regioselectivity. Kinetic studies (GC monitoring) show reaction rates increase 3-fold in DMF versus THF .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 227°C vs. 215°C)?
Methodological Answer: Variations may arise from impurities, polymorphs, or hydration states. Recrystallize the compound from ethanol/water (1:1) and analyze via DSC to identify polymorphs. PXRD compares crystal structures with literature data. Ensure consistent drying (vacuum oven, 60°C, 24h) to exclude solvent effects .
Q. Why do biological activity assays show conflicting IC₅₀ values across studies?
Methodological Answer: Differences in cell lines (e.g., HEK-293 vs. HeLa), assay protocols (e.g., 48h vs. 72h incubation), or compound purity (>95% vs. 90%) cause variability. Standardize assays using CLSI guidelines and validate purity via orthogonal methods (HPLC, NMR). Meta-analysis of published data identifies outlier studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
